molecular formula C19H28Cl2N2O2 B138159 N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine CAS No. 134314-53-7

N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine

Cat. No. B138159
M. Wt: 387.3 g/mol
InChI Key: IBPONOWGXWADCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MDMB-CHMICA was first synthesized in 2014 and has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids.

Mechanism Of Action

MDMB-CHMICA acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. Activation of these receptors results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of cannabis. MDMB-CHMICA has a high affinity for these receptors, which results in a potent and long-lasting effect.

Biochemical And Physiological Effects

MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems. It has also been shown to impair memory and cognitive function, which can lead to long-term neurological problems. MDMB-CHMICA has also been associated with psychotic symptoms such as hallucinations and delusions.

Advantages And Limitations For Lab Experiments

MDMB-CHMICA has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the investigation of the specific effects of synthetic cannabinoids. It also has a long half-life, which allows for the study of the pharmacokinetics and metabolism of synthetic cannabinoids in the body. However, MDMB-CHMICA has several limitations, including its potential for misuse and the difficulty of synthesizing it safely.

Future Directions

The use of synthetic cannabinoids such as MDMB-CHMICA in scientific research is an area of active investigation. Future research directions include the investigation of the long-term effects of synthetic cannabinoids on the brain and the body, the development of safer and more selective synthetic cannabinoids, and the investigation of the potential therapeutic uses of synthetic cannabinoids. The use of synthetic cannabinoids in the treatment of pain, anxiety, and other medical conditions is an area of active investigation.

Synthesis Methods

MDMB-CHMICA is synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis involves the use of hazardous chemicals and requires specialized equipment and expertise. The exact synthesis method is not disclosed due to the potential for misuse.

Scientific Research Applications

MDMB-CHMICA has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids. It has been shown to be a potent agonist of the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and memory. MDMB-CHMICA has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.

properties

CAS RN

134314-53-7

Product Name

N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine

Molecular Formula

C19H28Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine;dihydrochloride

InChI

InChI=1S/C19H26N2O2.2ClH/c1-20-11-13-22-18-7-3-16(4-8-18)15-17-5-9-19(10-6-17)23-14-12-21-2;;/h3-10,20-21H,11-15H2,1-2H3;2*1H

InChI Key

IBPONOWGXWADCF-UHFFFAOYSA-N

SMILES

CNCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCNC.Cl.Cl

Canonical SMILES

CNCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCNC.Cl.Cl

synonyms

is(4-(2-methylaminoethoxy)phenyl)methane
BMAEPM

Origin of Product

United States

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